tetranor-12(R)-HETE

Lipid Metabolism Eicosanoid β-Oxidation Chiral Metabolomics

Tetranor-12(R)-HETE is the definitive analytical standard for quantifying 12(R)-HETE β-oxidation in corneal epithelium. Essential for differentiating P450-mediated 12(R)-HETE production from ALOX12 pathways and validating MRM transitions in lipidomics. Do not substitute with tetranor-12(S)-HETE for chiral assays.

Molecular Formula C16H26O3
Molecular Weight 266.38 g/mol
Cat. No. B10767925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetranor-12(R)-HETE
Molecular FormulaC16H26O3
Molecular Weight266.38 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CCCC(=O)O)O
InChIInChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7?,9-6?,13-10+/t15-/m1/s1
InChIKeyKBOVKDIBOBQLRS-LZXIKINSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetranor-12(R)-HETE (CAS 135271-51-1) Procurement Guide: Understanding this Specialized β-Oxidation Metabolite Standard


Tetranor-12(R)-HETE (CAS 135271-51-1) is a C16 polyunsaturated fatty acid, systematically designated as 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, that functions as a β-oxidation metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) [1] . It is a chiral hydroxy polyunsaturated fatty acid with a molecular formula of C16H26O3 and a molecular weight of 266.38 g/mol [2]. This compound is commercially available as a research standard at high purity (typically ≥98%), primarily supplied by vendors such as Cayman Chemical (Item No. 34565) and other authorized distributors .

Why Tetranor-12(R)-HETE Cannot Be Substituted with Other HETE Metabolites in Research Procurement


Substituting tetranor-12(R)-HETE with structurally similar alternatives—such as its (S)-enantiomer tetranor-12(S)-HETE, its parent compound 12(R)-HETE, or other HETE metabolites—is scientifically invalid due to fundamental differences in biosynthetic origin, biological activity profile, and analytical detection requirements. Tetranor-12(R)-HETE is derived exclusively from 12(R)-HETE via peroxisomal β-oxidation, a pathway distinct from that of 12(S)-HETE-derived metabolites [1] . More critically, published evidence demonstrates that β-oxidation metabolites of 12(S)-HETE do not retain the biological activities of their parent compound, confirming that metabolic truncation produces functionally distinct entities that cannot be interchanged for mechanistic studies or quantitative analytical applications .

Tetranor-12(R)-HETE Evidence Guide: Quantified Differentiation from Comparators for Procurement Decisions


Tetranor-12(R)-HETE vs. Tetranor-12(S)-HETE: Divergent Parent Compounds and Distinct Biosynthetic Origins

Tetranor-12(R)-HETE is exclusively derived from 12(R)-HETE, which is produced via cytochrome P450 pathways, whereas tetranor-12(S)-HETE is derived from 12(S)-HETE, a product of the 12-lipoxygenase (ALOX12) pathway [1] [2]. These parent compounds exhibit distinct enzymatic origins and receptor interaction profiles: 12(R)-HETE binds the thromboxane TP receptor (IC50 = 0.734 µM) and is an activator of the aryl hydrocarbon receptor (AHR) at high nanomolar concentrations, whereas 12(S)-HETE is associated with platelet and leukocyte signaling [1] [3]. Consequently, their β-oxidation metabolites reflect fundamentally different biosynthetic pathways, making them non-interchangeable for pathway-specific investigations [2].

Lipid Metabolism Eicosanoid β-Oxidation Chiral Metabolomics

Tetranor-12(R)-HETE vs. Parent Compound 12(R)-HETE: Functional Divergence Following β-Oxidation

While direct comparative functional data for tetranor-12(R)-HETE remain limited in published literature, established class-level evidence demonstrates that β-oxidation truncation of HETE compounds abolishes specific biological activities of the parent molecules. Tetranor-12(S)-HETE is explicitly documented as a degradation product that 'does not retain some of the biological activities of its precursor, such as the activation of vasoconstriction' . Given the structural parallel—both compounds undergo identical four-carbon truncation from the carboxy terminus—tetranor-12(R)-HETE cannot be assumed to retain the receptor-binding or signaling activities of 12(R)-HETE, which include TP receptor binding (IC50 = 0.734 µM), BLT2 receptor selectivity at 5 µM, and inhibition of corneal Na+/K+-ATPase [1].

Metabolite Inactivation Structure-Activity Relationship β-Oxidation Functional Consequences

Tetranor-12(R)-HETE vs. Tetranor-12(S)-HETE: Differential Tissue-Specific Detection and Analytical Differentiation

In mass spectrometric analyses, tetranor-12(R)-HETE and tetranor-12(S)-HETE are chemically isomeric (identical molecular formula C16H26O3, molecular weight 266.38 g/mol) and co-elute under standard reversed-phase LC-MS/MS conditions, requiring chiral chromatographic separation for resolution [1]. Studies reporting 'tetranor-12-HETE' detection without stereochemical specification—such as in tumor-bearing animal plasma where tetranor-12-HETE was among five major oxygenated fatty acids detected—cannot distinguish between the (R)- and (S)-enantiomers [2]. Furthermore, 12(R)-HETE metabolism exhibits pronounced tissue specificity: in corneal tissue, β-oxidation to tetranor-12(R)-HETE is the predominant metabolic fate, whereas ω-hydroxylation is a minor pathway; this tissue-specific metabolic preference is not documented for the (S)-enantiomer in the same tissue context [3].

Lipidomics Chiral Chromatography Metabolic Pathway Tracing

Tetranor-12(R)-HETE: Commercial Availability and Purity Profile for Procurement Comparison

Tetranor-12(R)-HETE is commercially available from major biochemical suppliers with standardized purity specifications. Cayman Chemical (Item No. 34565) supplies the compound at ≥98% purity, with formulation options including a 100 µg/ml solution in ethanol and neat powder with solubility data: DMF 25 mg/ml, DMSO 25 mg/ml, Ethanol 30 mg/ml, PBS pH 7.2 0.50 mg/ml . Storage conditions are specified as -80°C . In contrast, tetranor-12(S)-HETE (CAS 121842-79-3) is supplied under a different CAS registry number and distinct product code (e.g., Cayman Item No. 10007207, TargetMol T37773), requiring separate procurement workflows . The (R)-enantiomer has a documented synthesis route published in the peer-reviewed literature, enabling independent verification of stereochemical identity [1].

Analytical Standard Procurement Vendor Comparison Quality Control

Tetranor-12(R)-HETE: Validated Research Applications Supported by Evidence


Quantitative Analytical Standard for LC-MS/MS Detection of 12(R)-HETE β-Oxidation in Corneal and Ocular Tissue Studies

In experimental models investigating corneal epithelial metabolism of 12(R)-HETE, tetranor-12(R)-HETE serves as the definitive analytical standard for quantifying the β-oxidation pathway output. As established by Nishimura et al. (1991), tetranor-12(R)-HETE is the major metabolite released from intact rabbit corneal epithelium following 12(R)-HETE exposure, representing the primary β-oxidation product [1]. Use of this authentic standard enables unambiguous chromatographic peak identification and accurate quantitation of this specific metabolic flux, which cannot be achieved using tetranor-12(S)-HETE standards due to chiral co-elution without stereospecific separation [2].

Enzymatic Pathway Discrimination: Distinguishing P450-Derived from LOX-Derived Metabolic Flux

Tetranor-12(R)-HETE functions as a pathway-specific metabolic tracer that distinguishes cytochrome P450-mediated 12(R)-HETE production from 12-lipoxygenase-mediated 12(S)-HETE production. Since 12(R)-HETE synthesis in corneal microsomes is NADPH-dependent and inhibited by the P450 inhibitor SKF-525A (0.1 mM), whereas 12(S)-HETE synthesis proceeds via ALOX12, detection of tetranor-12(R)-HETE in biological samples provides direct evidence of upstream P450 pathway activity [1]. This differentiation is critical for pharmacological studies evaluating P450 enzyme modulation or for characterizing tissue-specific arachidonic acid metabolism.

AHR Pathway Studies: Testing the Metabolite-Mediated Activation Hypothesis

The observation that 12(R)-HETE activates the aryl hydrocarbon receptor (AHR) in cell-based assays at high nanomolar concentrations, yet fails to bind the receptor directly in vitro, has led to the hypothesis that a metabolite of 12(R)-HETE acts as the direct AHR ligand [1]. Tetranor-12(R)-HETE is a primary candidate for testing this hypothesis, as it represents the major β-oxidation product of 12(R)-HETE in relevant tissues. Researchers investigating endogenous AHR activation mechanisms require authentic tetranor-12(R)-HETE to directly assess its potential receptor-binding and transcriptional activation properties in controlled experimental systems.

Lipidomics Reference Standard for Inflammatory and Disease Biomarker Discovery

In untargeted and targeted lipidomics workflows, tetranor-12(R)-HETE has been detected among oxygenated fatty acids in disease-relevant biological matrices, including plasma from tumor-bearing animals [1] and in studies of anti-inflammatory dietary interventions where tetranor-12-HETE levels showed significant post-intervention changes [2]. Procurement of the authentic standard is essential for developing validated multiple reaction monitoring (MRM) transitions, establishing calibration curves, and confirming metabolite identity in biomarker discovery and validation studies involving inflammatory conditions, cancer, or nutritional intervention trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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